

Application Notes: Cell Cycle Analysis of Cancer Cells Treated with SFI003

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Compound of Interest		
Compound Name:	SFI003	
Cat. No.:	B12362205	Get Quote

Introduction

SFI003 is a novel small molecule inhibitor of the Serine/Arginine-rich Splicing Factor 3 (SRSF3).[1][2] SRSF3 is an oncogenic protein often overexpressed in various cancers, including colorectal cancer (CRC), where it plays a crucial role in regulating cell proliferation, migration, and apoptosis.[2][3][4] SFI003 exerts its anticancer effects by inducing the degradation of SRSF3, which in turn downregulates its target gene, 24-dehydrocholesterol reductase (DHCR24).[1][3][4] This disruption of the SRSF3/DHCR24 axis leads to an increase in reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.[1][3][4] These application notes provide a comprehensive protocol for analyzing the effects of SFI003 on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action of SFI003

SFI003 directly targets SRSF3, leading to its degradation. This inhibits the splicing of DHCR24 pre-mRNA, reducing DHCR24 protein levels. The decrease in DHCR24, an enzyme involved in cholesterol biosynthesis and protection against oxidative stress, results in the accumulation of ROS. Elevated ROS levels are a key factor in inducing cancer cell apoptosis through the activation of downstream signaling pathways, including the inhibition of the Akt/mTOR pathway. [3]

Data Presentation



The following table summarizes the dose-dependent effect of **SFI003** on the cell cycle distribution of HCT-116 colorectal cancer cells after 48 hours of treatment. Data is presented as the mean percentage of cells in each phase of the cell cycle.

Treatment Concentration (µM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptosis) (%)
0 (Vehicle Control)	55.2	28.1	15.5	1.2
10	50.8	25.3	20.1	3.8
20	45.1	20.7	28.5	5.7
50	35.9	15.4	39.3	9.4

Experimental ProtocolsCell Culture and Treatment

- Cell Line: HCT-116 (human colorectal carcinoma) cells.
- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seeding: Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.
- SFI003 Treatment: Prepare stock solutions of SFI003 in DMSO. Dilute the stock solution in a complete culture medium to final concentrations of 10 μM, 20 μM, and 50 μM. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of SFI003 used.
- Incubation: Replace the medium in each well with the prepared SFI003 or vehicle control solutions and incubate for 48 hours.



Cell Cycle Analysis by Flow Cytometry

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[5]

Reagents and Materials:

- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA (0.25%)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution:
 - 50 μg/mL Propidium Iodide
 - 100 μg/mL RNase A
 - 0.1% Triton X-100 in PBS
- · Flow cytometry tubes

Procedure:

- Cell Harvesting:
 - Following treatment, collect the culture medium (containing floating/apoptotic cells) from each well into a separate centrifuge tube.
 - Wash the adherent cells with PBS.
 - Add 500 μL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
 - Neutralize the trypsin with a complete culture medium and combine the detached cells with the previously collected medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.



Fixation:

- Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
- Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.[6][7]

Staining:

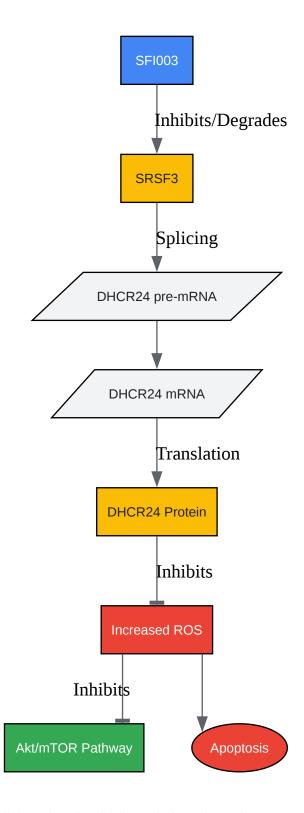
- Centrifuge the fixed cells at 500 x g for 10 minutes.
- Discard the ethanol and wash the cell pellet twice with 2 mL of PBS.
- Resuspend the cell pellet in 500 μL of PI Staining Solution.
- Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

- Transfer the stained cell suspension to flow cytometry tubes.
- Analyze the samples on a flow cytometer. The PI fluorescence should be measured using the appropriate channel (typically FL-2 or FL-3).[8]
- Collect data from at least 10,000 single-cell events.
- Use a dot plot of forward scatter versus side scatter to gate on the single-cell population and exclude debris.
- Use a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.[6]
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1
 population (indicative of apoptotic cells), using appropriate cell cycle analysis software.



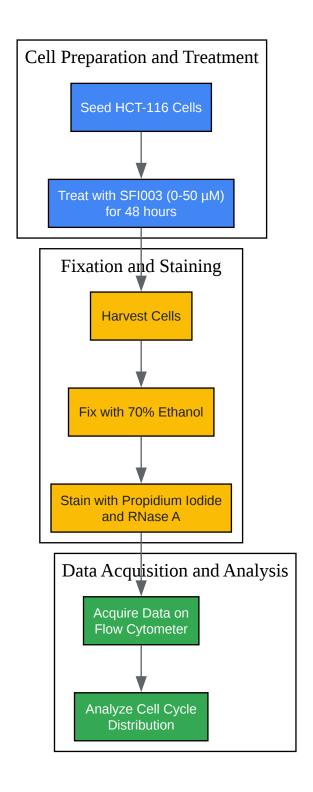
Visualizations



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Caption: SFI003 Signaling Pathway in Cancer Cells.





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Caption: Experimental Workflow for Cell Cycle Analysis.



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